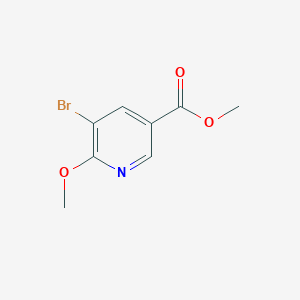

Methyl 5-bromo-6-methoxynicotinate

Overview

Description

Methyl 5-bromo-6-methoxynicotinate (CAS: 93349-99-6) is a brominated pyridine derivative with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol. It is a methyl ester featuring a bromine atom at the 5-position and a methoxy group at the 6-position on the nicotinic acid backbone . The compound is stored under an inert atmosphere at room temperature and is primarily utilized as a pharmaceutical intermediate . Key safety hazards include skin/eye irritation (H315, H319), respiratory irritation (H335), and toxicity upon ingestion (H302) . Commercial batches typically achieve 96% purity, as noted in supplier catalogs .

Mechanism of Action

Pharmacokinetics

These properties can impact the bioavailability of the compound, but more detailed studies are needed to fully understand the pharmacokinetics of Methyl 5-bromo-6-methoxynicotinate.

Action Environment

It is generally recommended to store the compound in an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-6-methoxynicotinate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, particularly CYP1A2 . This inhibition can affect the metabolism of various substrates, leading to altered biochemical pathways. Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular redox states . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound’s interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, affecting the metabolism of endogenous and exogenous compounds. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Its degradation products can have distinct biochemical activities, which may contribute to the observed temporal effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and activity within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization is crucial for the compound’s activity, as it allows this compound to interact with specific biomolecules and exert its biochemical effects.

Biological Activity

Methyl 5-bromo-6-methoxynicotinate (MBMN) is a compound belonging to the class of nicotinic acid derivatives. Its biological activity has been investigated in various studies, revealing potential applications in pharmacology and biochemistry. This article consolidates research findings, data tables, and case studies related to the biological activity of MBMN.

- Molecular Formula : C₈H₈BrNO₃

- Molecular Weight : 244.06 g/mol

- CAS Number : 14371729

- IUPAC Name : Methyl 5-bromo-6-methoxypyridine-3-carboxylate

MBMN exhibits its biological effects primarily through modulation of nicotinic receptors and other related pathways. Research indicates that it may influence:

- CYP450 Enzyme Inhibition : MBMN has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it acts as an inhibitor of CYP1A2, suggesting potential implications for drug interactions and metabolic pathways .

- Antioxidant Activity : Studies have suggested that MBMN possesses antioxidant properties, contributing to its protective effects against oxidative stress in cellular systems .

Biological Activities

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Table 1: Biological Activity Summary of this compound

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of MBMN involved testing its efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of MBMN resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups. This suggests that MBMN may offer therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl 5-bromo-6-methoxynicotinate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves bromination and methoxylation of nicotinate precursors. For example, direct bromination at the 5-position of a methoxynicotinate scaffold can be achieved using in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Methyl esterification via Fischer esterification or coupling with methyl halides may precede or follow bromination, depending on precursor availability. Reaction efficiency is optimized by monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of brominating agents, and ensuring anhydrous conditions to avoid hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- NMR : , , and 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton environments and confirm substitution patterns. The methoxy group typically appears as a singlet (~δ 3.8–4.0 ppm), while bromine’s deshielding effect shifts adjacent protons downfield.

- FTIR/Raman : Identify carbonyl (C=O, ~1700 cm) and methoxy (C-O, ~1250 cm) stretches. Raman spectroscopy can distinguish bromine’s heavy-atom effect on ring vibrations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (, expected ) and isotopic patterns characteristic of bromine.

Q. What are the critical considerations for handling and storing this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or thermal degradation. Use desiccants to minimize moisture. Handle in a fume hood with nitrile gloves and lab coats to avoid skin contact. Monitor for decomposition via periodic NMR or TLC, especially if stored for extended periods .

Advanced Research Questions

Q. How can crystallographic data obtained for this compound be refined using SHELX software, and what are common pitfalls in structure determination?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. Ensure crystal quality (no twinning, adequate diffraction limits).

- Refinement in SHELXL : Initialize with SHELXS for structure solution, then refine using SHELXL with anisotropic displacement parameters for non-H atoms. Apply restraints for disordered methoxy or ester groups. Common pitfalls include overfitting weak data (adjust thresholds) and misinterpreting heavy-atom (Br) effects on electron density maps. Validate geometry using CHECKCIF .

Q. What strategies are recommended for resolving discrepancies between computational modeling (e.g., DFT) and experimental spectroscopic data for this compound?

- Methodological Answer :

- Vibrational Frequency Analysis : Compare DFT-computed IR/Raman spectra (using B3LYP/6-311+G(d,p)) with experimental data. Scale factors (~0.97) adjust for anharmonicity. Mismatches in methoxy or carbonyl regions may indicate conformational flexibility or solvent effects in experiments.

- NMR Chemical Shift Prediction : Use tools like ACD/Labs or Gaussian-based calculations (e.g., GIAO method). Discrepancies >0.5 ppm may suggest incorrect tautomer assignments or crystal-packing effects unaccounted for in gas-phase models .

Q. How can researchers analyze potential reaction intermediates or by-products when synthesizing this compound using advanced chromatographic or spectroscopic methods?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase HPLC coupled with tandem MS to separate and identify brominated intermediates (e.g., di-bromo by-products) or ester hydrolysis products. Use isotopic pattern analysis to distinguish bromine-containing species.

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks real-time changes in carbonyl or Br-related bands during synthesis. Quench aliquots at intervals for off-line NMR analysis to map reaction pathways .

Q. Notes on Data Contradiction Analysis

- Crystallographic vs. Spectroscopic Data : If SCXRD indicates planar geometry while DFT predicts slight distortion, consider temperature-dependent XRD or neutron diffraction to resolve thermal motion artifacts. Cross-validate with solid-state NMR .

- Unexpected By-Products : Use GC-MS or preparative TLC to isolate impurities. Compare retention times/spots with known standards or synthesize suspected by-products for direct comparison .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analog: 5-Bromo-6-methoxynicotinic Acid

5-Bromo-6-methoxynicotinic acid (CAS: 41668-13-7) shares a 94% structural similarity with the target compound but replaces the methyl ester with a carboxylic acid group . Key differences include:

- Solubility : The carboxylic acid form is more polar, reducing solubility in organic solvents compared to the ester.

- Reactivity : The acid can undergo decarboxylation or serve as a precursor for esterification, while the methyl ester is more stable under basic conditions.

- Applications : Likely used in syntheses requiring further functionalization, such as amide coupling.

Positional Isomers: Methyl 6-bromo-5-methoxynicotinate

Methyl 6-bromo-5-methoxynicotinate (CAS: 1256810-93-1) is a positional isomer with bromine and methoxy groups swapped (6-bromo, 5-methoxy). Despite sharing the same molecular formula (C₈H₈BrNO₃), the altered substituent positions significantly impact electronic distribution and reactivity . For example:

- Electronic Effects : The bromine at the 6-position may deactivate the pyridine ring differently, altering its behavior in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Synthetic Utility : Positional isomers are critical in medicinal chemistry for tuning drug potency and selectivity.

Ester Derivatives: Ethyl 5-bromo-6-methylnicotinate

Ethyl 5-bromo-6-methylnicotinate (CAS: 1190862-70-4) differs in two key aspects:

- Ester Group : Ethyl instead of methyl, increasing hydrophobicity.

- Molecular Formula: C₉H₁₀BrNO₂ vs. C₈H₈BrNO₃ for the target compound. Applications: Used in pharmaceuticals and skincare, suggesting substituent-dependent bioavailability .

Comparative Analysis of Key Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Key Applications |

|---|---|---|---|---|---|---|

| Methyl 5-bromo-6-methoxynicotinate | 93349-99-6 | C₈H₈BrNO₃ | 246.06 | 5-Br, 6-OCH₃, ester | 96% | Pharmaceutical intermediate |

| 5-Bromo-6-methoxynicotinic acid | 41668-13-7 | C₇H₆BrNO₃ | 232.03 | 5-Br, 6-OCH₃, acid | N/A | Synthetic precursor |

| Methyl 6-bromo-5-methoxynicotinate | 1256810-93-1 | C₈H₈BrNO₃ | 246.06 | 6-Br, 5-OCH₃, ester | N/A | Research chemical |

| Ethyl 5-bromo-6-methylnicotinate | 1190862-70-4 | C₉H₁₀BrNO₂ | 244.09 | 5-Br, 6-CH₃, ester | N/A | Pharmaceuticals, skincare |

Properties

IUPAC Name |

methyl 5-bromo-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOBYBCUAQNLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673242 | |

| Record name | Methyl 5-bromo-6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93349-99-6 | |

| Record name | 3-Pyridinecarboxylic acid, 5-bromo-6-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93349-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.